molecular formula C8H6Cl2N2O3 B010670 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide CAS No. 108086-37-9

2-chloro-N-(2-chloro-5-nitrophenyl)acetamide

Cat. No. B010670
M. Wt: 249.05 g/mol
InChI Key: ORRONSFAPOXMAG-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of related compounds, such as 2-Chloro-N-(2,4-dinitrophenyl) acetamide, has been explored through methods involving X-ray crystallography, NMR spectroscopy, and elemental analysis. These processes highlight the importance of understanding the crystal structure and molecular interactions within the compound to inform synthesis strategies (Jansukra et al., 2021).

Molecular Structure Analysis Studies on compounds with similar structures have shown that molecular conformation, particularly the orientation of the N—H bond, plays a significant role in the crystal packing and intermolecular interactions. For example, in 2-Chloro-N-(3-methylphenyl)acetamide, the N—H bond is syn to the meta-methyl group, impacting the geometric parameters and dual intermolecular N—H⋯O hydrogen bonds formation (Gowda et al., 2007).

Chemical Reactions and Properties Chemical properties, such as reactivity and potential chemical reactions, can be inferred from studies on similar chloro-nitrophenyl acetamides. These compounds often participate in hydrogen bonding and show specific conformational behaviors that can influence their reactivity in chemical reactions (Gowda et al., 2007; Jansukra et al., 2021).

Physical Properties Analysis The physical properties, including solubility and crystalline structure, have been detailed through crystallography studies, indicating that intramolecular and intermolecular interactions significantly impact the solid-state packing and physical characteristics of similar compounds (Jansukra et al., 2021).

Chemical Properties Analysis The chemical properties, such as acidity, basicity, and reactivity towards other chemical entities, can be extrapolated from the behavior of structurally related compounds under various conditions. The presence of nitro and chloro groups significantly influences these properties by affecting the electron distribution within the molecule (Gowda et al., 2007; Jansukra et al., 2021).

Scientific Research Applications

  • Pharmacological Activities of Phenoxy Acetamide Derivatives

    • Application : Phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) have been studied for their potential therapeutic applications .
    • Methods : The compounds were synthesized using various chemical techniques and computational chemistry applications .
    • Results : The compounds showed promising pharmacological activities. For instance, a novel series of phenoxy thiazoles demonstrated cytotoxic and anti-proliferative activity against multiple cancer cells .
  • Synthesis and Characterization of 2-Chloro-N-(2,4-dinitrophenyl) Acetamide

    • Application : This compound was synthesized and characterized for its potential use in various applications .
    • Methods : The compound was synthesized and characterized by 1H and 13C NMR spectroscopy, ESI–MS, X-ray crystallography, and elemental analysis .
    • Results : The compound crystallizes in the monoclinic space group P2 .

Safety And Hazards

Specific safety and hazard information for 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide is not detailed in the available resources. However, a Material Safety Data Sheet (MSDS) is available for reference1.


Future Directions

The future directions of research and applications involving 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide are not explicitly detailed in the available resources. However, given its role in the synthesis of Clonazepam, it may continue to be of interest in the field of pharmaceuticals2.


properties

IUPAC Name

2-chloro-N-(2-chloro-5-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O3/c9-4-8(13)11-7-3-5(12(14)15)1-2-6(7)10/h1-3H,4H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRONSFAPOXMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365765
Record name 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-chloro-5-nitrophenyl)acetamide

CAS RN

108086-37-9
Record name 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Behbehani, HM Ibrahim - Molecules, 2012 - mdpi.com
The 4-thiazolidinones 3a–d were used as a key intermediates for the synthesis of 2-arylimino-5-arylidene-4-thiazolidinones derivatives 7a–p via nucleophilic addition reactions with the …
Number of citations: 79 www.mdpi.com

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